1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-
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Overview
Description
1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenyl boronic acid and the indole derivative.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the indole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.
Substitution: The piperidinylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Phenyl-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The bromophenyl and piperidinylmethyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 2-phenyl-: Lacks the bromophenyl and piperidinylmethyl groups, resulting in different biological activities.
1H-Indole, 3-phenyl-: Similar structure but without the bromophenyl and piperidinylmethyl groups.
1H-Indole, 3-[(4-bromophenyl)methyl]-: Contains the bromophenyl group but lacks the piperidinylmethyl group.
Uniqueness
1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl- is unique due to the presence of both the bromophenyl and piperidinylmethyl groups, which may confer enhanced biological activity and specificity compared to other indole derivatives.
Properties
CAS No. |
827015-70-3 |
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Molecular Formula |
C26H25BrN2 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
3-[[4-(2-bromophenyl)piperidin-1-yl]methyl]-2-phenyl-1H-indole |
InChI |
InChI=1S/C26H25BrN2/c27-24-12-6-4-10-21(24)19-14-16-29(17-15-19)18-23-22-11-5-7-13-25(22)28-26(23)20-8-2-1-3-9-20/h1-13,19,28H,14-18H2 |
InChI Key |
LKLYHSHFYUSJFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2Br)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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